N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide
Description
N-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is an imidazole-derived compound featuring a 2,4-dichlorophenyl group linked via an ethyl chain to a carboxamide-substituted imidazole core. The compound’s dichlorophenyl group and imidazole-carboxamide backbone are critical motifs shared with several bioactive agents, suggesting mechanistic similarities to known CYP51 inhibitors (e.g., VNI) and fungicides (e.g., Prochloraz) .
Properties
Molecular Formula |
C12H11Cl2N3O |
|---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-10-2-1-9(11(14)7-10)3-4-16-12(18)17-6-5-15-8-17/h1-2,5-8H,3-4H2,(H,16,18) |
InChI Key |
AADFAPVGAPSKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Reaction Sequence
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide typically follows a two-stage approach:
- Formation of the Imidazole Carboxamide Backbone : This involves coupling an imidazole precursor with a carboxamide group under anhydrous conditions.
- Introduction of the 2-(2,4-Dichlorophenyl)ethyl Moiety : A nucleophilic substitution or Friedel-Crafts alkylation attaches the halogenated aryl group to the imidazole core.
A patented method for analogous imidazole derivatives (e.g., 1-[β-aryl]ethyl-imidazoles) utilizes sodium hydride in tetrahydrofuran to deprotonate imidazole, followed by reaction with chlorobenzyl halides at reflux temperatures. For the target compound, this approach can be adapted by substituting 2,4-dichlorophenethyl bromide as the alkylating agent.
Detailed Stepwise Synthesis
Step 1: Synthesis of 1H-Imidazole-1-Carboxamide
The carboxamide group is introduced via reaction between imidazole and an isocyanate derivative. In industrial settings, this is achieved using formamide and phosphorus oxychloride (POCl₃) as a coupling agent. The reaction proceeds as:
$$
\text{Imidazole} + \text{Formamide} \xrightarrow{\text{POCl}_3} \text{1H-Imidazole-1-Carboxamide}
$$
Key conditions:
- Molar ratio : 1:1.2–1.5 (imidazole:formamide)
- Temperature : 0–5°C during POCl₃ addition, then 5–35°C for 3 hours.
- Solvent : Tetrahydrofuran (THF), with a mass ratio of 1:4.4–8 (imidazole:THF).
Step 2: Alkylation with 2-(2,4-Dichlorophenyl)ethyl Group
The carboxamide intermediate undergoes alkylation using 2-(2,4-dichlorophenyl)ethyl bromide. A modified procedure from US3717655A employs sodium hydride in dimethylformamide (DMF) to generate a reactive imidazole anion, which attacks the alkyl halide:
$$
\text{1H-Imidazole-1-Carboxamide} + \text{2-(2,4-Dichlorophenyl)ethyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimized parameters :
Industrial-Scale Production Considerations
Reaction Optimization
Industrial protocols prioritize yield, purity, and solvent recovery. For the target compound, critical optimizations include:
The use of phosphorus oxychloride in THF minimizes side reactions compared to traditional cyanide-based routes, reducing hazardous waste.
Byproduct Management
Common byproducts include:
Comparative Analysis with Analogous Compounds
The structural features of this compound are contrasted with related imidazole derivatives:
| Compound | Key Structural Difference | Synthetic Challenge |
|---|---|---|
| 1H-Imidazole | Lacks carboxamide and aryl groups | Simpler purification |
| 2-(4-Chlorophenyl)-1H-imidazole | Mono-chloro substitution | Lower lipophilicity |
| N-[2-(4-Fluorophenyl)ethyl]-1H-imidazole-1-carboxamide | Fluorine vs. chlorine substituents | Requires fluorinated reagents |
The dichlorophenyl group enhances microbial membrane permeability but introduces steric hindrance during alkylation.
Purification and Characterization
Recrystallization Protocols
Industrial methods favor water/ethanol recrystallization:
Emerging Methodologies
Catalytic Approaches
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and leakage of cellular contents, ultimately causing cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Modifications
The table below summarizes key structural differences and functional implications among N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide and its analogs:
Functional Implications of Structural Variations
- Dichlorophenyl Substitution: The 2,4-dichlorophenyl group is a common feature in VNI, Imazalil, and Penconazole. This moiety enhances lipophilicity, promoting membrane penetration and target binding.
- Ethyl Chain Modifications: The allyloxy group in Imazalil introduces an ether linkage, which may improve solubility or metabolic stability compared to the target compound’s unmodified ethyl chain . Phenoxyethyl (Prochloraz) and pentyl (Penconazole) chains extend hydrophobicity, influencing tissue distribution and persistence .
- Heterocyclic Core: Imidazole rings (target compound, VNI, Prochloraz) participate in coordination bonding with heme iron in CYP51, critical for antifungal activity.
- Carboxamide vs. Benzamide/Oxadiazole : The target compound’s carboxamide group may engage in hydrogen bonding with target enzymes, while VNI’s benzamide-oxadiazole extension likely enhances steric complementarity to CYP51’s active site .
Biological Activity
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazole family of compounds, known for their broad range of biological properties. The presence of the imidazole ring contributes to its amphoteric nature, allowing it to participate in various biochemical interactions. The compound's structural features can be represented as follows:
- Chemical Formula: C12H12Cl2N4O
- Molecular Weight: 285.15 g/mol
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed (Table 1) .
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | 19 |
| S. aureus | 28 |
| B. subtilis | 21 |
- Anticancer Activity: Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, this compound demonstrated inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent .
- Anti-inflammatory Effects: Compounds with imidazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammation .
- Receptor Modulation: It may act as a modulator for various receptors, enhancing or inhibiting their activity based on the cellular context .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy Study: A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics .
- Cancer Cell Line Study: In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .
- Inflammation Model Study: Animal models demonstrated that treatment with the compound reduced inflammatory markers significantly compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
